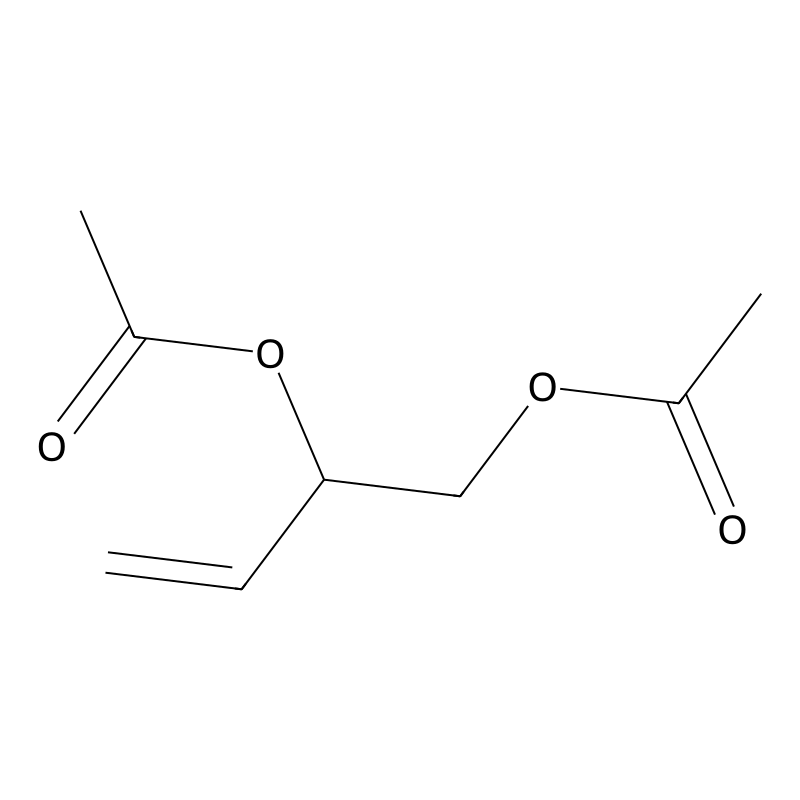

3,4-Diacetoxy-1-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,4-Diacetoxy-1-butene is a functionalized C4 synthon notable for its utility as a stable, high-boiling liquid alternative to gaseous 1,3-butadiene.[1][2] Its primary role in procurement is as a key intermediate that allows for the controlled, regioselective introduction of a 1-buten-3,4-diol moiety, which is critical in the synthesis of various fine chemicals, including precursors for agrochemicals and pharmaceuticals.[2][3] The presence of acetate groups provides thermal stability and predictable reactivity, differentiating it from more volatile or less functionalized C4 feedstocks.

Direct substitution of 3,4-diacetoxy-1-butene with its common alternatives introduces significant process and selectivity challenges. Using 1,3-butadiene, the parent hydrocarbon, requires specialized high-pressure equipment and stringent safety protocols due to its gaseous state and flammability, making it impractical for many standard laboratory setups.[4] The constitutional isomer, 1,4-diacetoxy-2-butene, generates a different set of regioisomeric products in key synthetic transformations like palladium-catalyzed allylic alkylations due to its distinct substitution pattern.[5][6] Finally, using the unesterified precursor, 3-butene-1,2-diol, introduces reactive hydroxyl groups that may require separate protection/deprotection steps and can exhibit different solubility and handling characteristics, complicating the reaction workflow.

References

- [1] Nyström, J. E., Rein, T., & Bäckvall, J. E. 1-acetoxy-4-diethylamino-2-butene. Organic Syntheses. 1987, 67, 105.

- [2] Bäckvall, J. E., Byström, S. E., & Nordberg, R. E. Stereo- and regioselective palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes. The Journal of Organic Chemistry, 1984, 49(21), 4619-4631.

- [3] Trost, B. M., & Van Vranken, D. L. Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 1996, 96(1), 395-422.

Process Safety & Handling Advantage: A Liquid Surrogate for Gaseous Butadiene

3,4-Diacetoxy-1-butene offers a significant advantage in material handling and processability over its parent C4 feedstock, 1,3-butadiene. As a liquid with a boiling point of 95-96 °C at 10 mmHg, it can be handled using standard laboratory glassware and liquid transfer techniques.[1] In contrast, 1,3-butadiene is a flammable gas at standard temperature and pressure (boiling point -4.4 °C), requiring specialized cryogenic storage, gas handling equipment, and rigorous safety protocols for accurate dosing in reactions.[4]

| Evidence Dimension | Physical State & Handling Requirements at STP |

| Target Compound Data | Liquid (Boiling Point: 95-96 °C / 10 mmHg) |

| Comparator Or Baseline | 1,3-Butadiene: Flammable Gas (Boiling Point: -4.4 °C) |

| Quantified Difference | Eliminates the need for high-pressure gas handling equipment and associated safety infrastructure. |

| Conditions | Standard Temperature and Pressure (STP) laboratory conditions. |

This distinction makes 3,4-diacetoxy-1-butene the procurement choice for organizations lacking specialized gas handling infrastructure or prioritizing simplified, safer lab workflows.

Precursor Suitability: Key Intermediate for 3,4-Epoxy-1-butene, a Versatile Synthon

3,4-Diacetoxy-1-butene serves as a stable, storable precursor for 3,4-epoxy-1-butene (or 1,2-epoxy-3-butene), a valuable and reactive intermediate.[3] The synthesis of this epoxide from butadiene gas is possible but involves gas-phase oxidation over silver catalysts, a process requiring significant capital investment and specialized equipment.[3][7] The use of the diacetate allows for a more accessible, liquid-phase route. The resulting vinyl epoxide is a key building block for chiral diols and other complex molecules.[8] For instance, hydrogenation of 3,4-epoxy-1-butene yields valuable products like crotyl alcohol (74% yield) and 3-buten-1-ol (23% yield) under specific catalytic conditions.[9]

| Evidence Dimension | Synthetic Route Accessibility to 3,4-Epoxy-1-butene |

| Target Compound Data | Enables a liquid-phase synthesis route from a stable, handleable precursor. |

| Comparator Or Baseline | Route from 1,3-Butadiene: Requires gas-phase oxidation with silver catalysts, which is industrially intensive. |

| Quantified Difference | Qualitative difference in process technology: standard liquid-phase chemistry vs. specialized gas-phase catalytic oxidation. |

| Conditions | Synthesis of 3,4-epoxy-1-butene intermediate. |

For labs and manufacturers focused on producing vinyl epoxides and their derivatives without investing in industrial gas-phase reactors, procuring 3,4-diacetoxy-1-butene is the more practical and economically viable starting point.

Regiochemical Control: Differentiated Reactivity Compared to 1,4-Diacetoxy-2-butene

The 1,2-disubstituted pattern of 3,4-diacetoxy-1-butene provides distinct regiochemical outcomes in transition-metal catalysis compared to its 1,4-disubstituted isomer. In palladium-catalyzed allylic alkylations, 3,4-diacetoxy-1-butene forms a π-allyl palladium intermediate that typically favors nucleophilic attack at the less substituted (terminal) carbon. In contrast, the symmetrical 1,4-diacetoxy-2-butene generates a different π-allyl intermediate where regioselectivity is governed by other factors. This fundamental difference in reactivity is crucial for directing the synthesis towards the desired constitutional isomer in the construction of complex molecular frameworks.

| Evidence Dimension | Regiochemical Outcome in Palladium-Catalyzed Allylic Alkylation |

| Target Compound Data | Forms a vinyl-substituted π-allylpalladium complex, favoring terminal attack. |

| Comparator Or Baseline | 1,4-Diacetoxy-2-butene: Forms a different π-allylpalladium complex, leading to different regioisomeric products. |

| Quantified Difference | Qualitative difference in product isomer distribution based on well-established principles of palladium catalysis. |

| Conditions | Typical palladium-catalyzed allylic substitution reaction conditions. |

This compound should be procured specifically when the synthetic route requires the regioselective formation of products derived from a vinyl-substituted π-allyl intermediate, a pathway not accessible from the 1,4-isomer.

Bench-Top Synthesis Involving Butadiene Equivalents

This compound is the right choice for laboratory-scale syntheses where a 1,3-butadiene unit is required but the facility is not equipped for handling hazardous, flammable gases. Its use as a liquid surrogate simplifies reaction setup, improves dosing accuracy, and enhances overall process safety.[1]

Synthesis of Functionalized Vinyl Epoxides and Chiral Diols

It is a preferred precursor for the synthesis of 3,4-epoxy-1-butene and its derivatives, such as enantiomerically pure 3-butene-1,2-diols. These are high-value intermediates in the pharmaceutical industry for building complex, stereodefined molecules.[10]

Regiocontrolled Palladium-Catalyzed C-C and C-N Bond Formation

In synthetic campaigns requiring the specific regiochemical outcome from a vinyl-substituted π-allyl palladium intermediate, this compound is the necessary starting material. This is critical in routes where precise control over the position of the new bond is essential to avoid isomeric mixtures that are difficult to separate.[11]

XLogP3

GHS Hazard Statements

Pictograms

Irritant